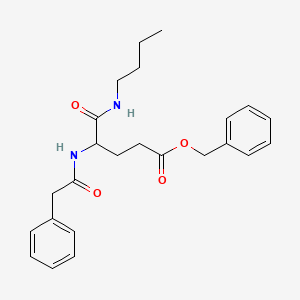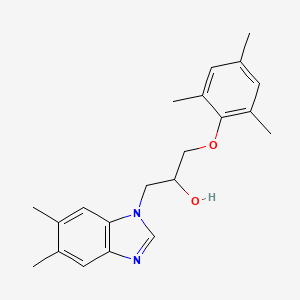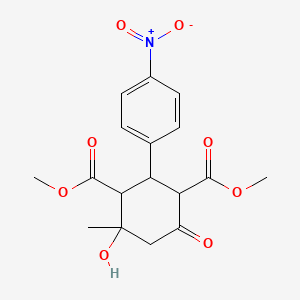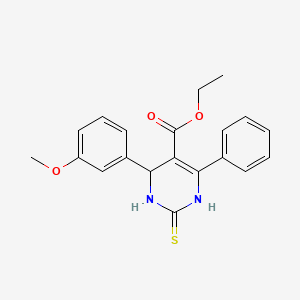![molecular formula C15H12ClN3O3S B4999440 2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide, commonly known as NPC1161B, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. The compound belongs to the class of thiosemicarbazones, which are known to have a wide range of biological activities. NPC1161B has been found to have potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo.
Wirkmechanismus
The mechanism of action of NPC1161B is not fully understood. However, it is believed to act by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. NPC1161B has also been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
NPC1161B has been found to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. NPC1161B has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NPC1161B is its potent antitumor activity against a variety of cancer cell lines. It has also been found to have activity against drug-resistant cancer cells. However, one of the limitations of NPC1161B is its toxicity. The compound has been found to have toxic effects on normal cells, which may limit its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on NPC1161B. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to optimize the synthesis method to obtain higher yields of pure NPC1161B. Additionally, further studies are needed to determine the toxicity of NPC1161B in vivo and to evaluate its potential as a therapeutic agent for cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NPC1161B in humans.
Synthesemethoden
The synthesis of NPC1161B is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-nitrobenzaldehyde to form NPC1161B. The synthesis method has been optimized to obtain high yields of pure NPC1161B.
Wissenschaftliche Forschungsanwendungen
NPC1161B has been extensively studied for its potential use as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. NPC1161B has also been shown to have activity against drug-resistant cancer cells. In addition to its antitumor activity, NPC1161B has been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-7-5-10(6-8-11)9-14(20)18-15(23)17-12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRWYADVCYHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4999372.png)

![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4999385.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)

![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)



![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)